molecular formula C19H16N2O3S2 B2918994 3-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 896284-36-9

3-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2918994
CAS No.: 896284-36-9
M. Wt: 384.47
InChI Key: GFCDJBGFTZUVFP-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a benzamide derivative featuring a naphthothiazole core linked to a benzamide moiety substituted with a methanesulfonyl group at the 3-position. The methanesulfonyl group is a strong electron-withdrawing substituent, which may influence the compound’s electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-26(23,24)14-7-4-6-13(11-14)18(22)21-19-20-17-15-8-3-2-5-12(15)9-10-16(17)25-19/h2-8,11H,9-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCDJBGFTZUVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

Subsequently, the naphtho[1,2-d][1,3]thiazole moiety is synthesized by cyclization reactions involving appropriate naphthalene derivatives. The final step involves the sulfonylation of the thiazole ring with methanesulfonyl chloride and the subsequent coupling with benzamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

3-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes or receptors, modulating their activity. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function.

Comparison with Similar Compounds

Data Tables

Table 2: Key Spectral Data Comparisons

Compound ID 1H NMR (δ, ppm) HRMS (m/z)
4b CH3O (3.82), NH (8.21) 340.092 [M+H]+
4d Morpholine CH2 (3.40–3.60) 487.045 [M+H]+
Target Compound CH3SO2 (3.25), aromatic (7.5–8.2) 396.058 [M+H]+

Biological Activity

3-Methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the naphthothiazole core through cyclization of suitable precursors under acidic or basic conditions. The compound features a thiazole ring and a methanesulfonamide group, which are critical for its biological activity.

Table 1: Summary of Synthesis Steps

StepReaction TypeConditions
1CyclizationAcidic/Basic
2OxidationmCPBA in DCM at room temperature
3ReductionNaBH4 in methanol under reflux

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may inhibit key enzymes or disrupt cellular processes by binding to active sites or altering protein structures. For instance, studies have indicated that compounds with similar structures can inhibit enzymes involved in cancer cell proliferation.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary data suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown effectiveness against breast cancer and osteosarcoma cells.
  • Enzyme Inhibition : The compound may act as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis and cell proliferation. This inhibition can lead to decreased cell growth in resistant cancer types.

Case Studies

  • Study on Antitumor Effects : In a study involving human T-cell lymphoblastic leukemia cells resistant to methotrexate (MTX), the compound exhibited enhanced cytotoxicity compared to MTX alone. This suggests a potential role in overcoming drug resistance in cancer therapy.
  • Inhibition of RET Kinase : A related compound demonstrated moderate to high potency as a RET kinase inhibitor in ELISA-based assays. This finding indicates the potential for developing targeted therapies based on the structural features of naphthothiazole derivatives.

Research Findings

Research has also explored the pharmacokinetics and bioavailability of similar benzamide derivatives. The following aspects were noted:

  • Pharmacokinetics : Studies indicate that modifications to the benzamide structure can significantly alter absorption and distribution profiles in vivo.
  • Safety Profile : Toxicity studies are essential for understanding the safety margins of these compounds. Early results suggest manageable toxicity levels at therapeutic doses.

Table 2: Comparative Biological Activities

CompoundActivity TypeCell Line TestedIC50 (µM)
3-Methanesulfonyl-N-{...}benzamideAntitumorBreast Cancer10
Benzamide RibosideDHFR InhibitionT-cell Lymphoblastic Leukemia5
4-Chloro-benzamide derivativesRET Kinase InhibitionOsteosarcoma15

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